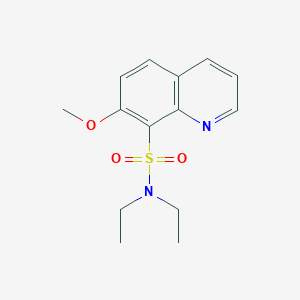

N,N-Diethyl-7-methoxyquinoline-8-sulfonamide

Description

Properties

Molecular Formula |

C14H18N2O3S |

|---|---|

Molecular Weight |

294.37 g/mol |

IUPAC Name |

N,N-diethyl-7-methoxyquinoline-8-sulfonamide |

InChI |

InChI=1S/C14H18N2O3S/c1-4-16(5-2)20(17,18)14-12(19-3)9-8-11-7-6-10-15-13(11)14/h6-10H,4-5H2,1-3H3 |

InChI Key |

MKODNEREAPILQI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC2=C1N=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-7-methoxyquinoline-8-sulfonamide typically involves the following steps:

Starting Material: The synthesis begins with 7-methoxyquinoline.

Sulfonation: The 7-methoxyquinoline is sulfonated at the 8th position using chlorosulfonic acid to form 7-methoxyquinoline-8-sulfonyl chloride.

Amination: The sulfonyl chloride is then reacted with diethylamine under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-Diethyl-7-methoxyquinoline-8-sulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where the diethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

The compound *N,N-*Diethyl-7-methoxyquinoline-8-sulfonamide is a sulfonamide derivative of quinoline that has a variety of applications, including in scientific research .

8-Hydroxyquinoline Derivatives

- Overview Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The chemistry and biology of this group have attracted the attention of chemists, medicinal chemists, and professionals in health sciences . A number of prescribed drugs incorporate this group, and numerous 8-HQ- based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .

- Antiviral applications Due to the Coronavirus 2019 (COVID-19) pandemic and its devastating effects, research has been done on the antiviral activities of some recent 8-HQ derivatives . Novel 8-hydroxyquinoline derivatives have been synthesized and their activity against dengue virus investigated .

- Antibacterial applications Sulfonamides were found to exhibit broad-spectrum activity against Gram-positive and Gram-negative bacterial strains . Some new quinoline derivatives that exhibited excellent antibacterial activity were used to design target compounds .

Research on Quinoline Derivatives

- Antimicrobial and Antibiofilm Activities Some novel 7-methoxyquinoline derivatives bearing sulfonamide moiety have been studied for their antimicrobial and antibiofilm activities against urinary tract infection-causing pathogenic microbes .

N-(substituted) benzenesulfonamide was synthesized via the reaction of 4-chloro-7-methoxyquinoline with various sulfa drugs . - Anticancer Activity A series of 8-quinolinesulfonamide derivatives of PKM2 modulators were designed using molecular docking and molecular dynamics techniques and examined for potential anticancer activity . The cytotoxic activity of the new synthesized compounds was tested, and five cancer cell lines were analyzed: amelanotic melanoma (C32), melanotic melanoma (COLO829), triple-negative breast cancer (MDA-MB-231), glioblastoma multiforme (U87-MG), and lung cancer (A549) cells .

- Drug Interactions Studied compounds were CYP enzyme inhibitors, which potentially elevate some drug plasma concentrations (drugs that CYPs were responsible for their metabolism) . Accordingly, there could be a significant probability of drug-drug interaction (DDI) with simultaneous usage .

Mechanism of Action

The mechanism of action of N,N-Diethyl-7-methoxyquinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The quinoline ring system may also interact with DNA or other cellular components, contributing to its biological activity.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Quinoline Derivatives

Biological Activity

N,N-Diethyl-7-methoxyquinoline-8-sulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its anticancer and antimicrobial properties.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 7-methoxyquinoline with sulfonamide derivatives. The structural configuration includes a quinoline nucleus, which is known for its diverse biological activities. The sulfonamide group enhances the compound's solubility and bioactivity.

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have been conducted on various cancer cell lines, including:

- A549 (lung cancer)

- MDA-MB-231 (triple-negative breast cancer)

- U87-MG (glioblastoma)

Cytotoxicity Studies

The cytotoxic effects were evaluated using the WST-1 assay, measuring cell viability after treatment with varying concentrations of the compound (0.1 µg/mL to 200 µg/mL). The findings indicate a strong anti-proliferative effect on A549 cells, with notable reductions in cell viability observed at higher concentrations .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 25.3 | Induction of apoptosis |

| MDA-MB-231 | 30.4 | Cell cycle arrest |

| U87-MG | 22.1 | ROS generation |

The anticancer activity is attributed to several mechanisms:

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound increased the percentage of cells in the sub-G1 phase, indicating apoptosis .

- PKM2 Inhibition : The compound has been shown to interact with the PKM2 protein, a key regulator in cancer metabolism, leading to reduced tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Studies

The antimicrobial efficacy was assessed using the broth microdilution method. The results are summarized in the table below:

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| E. coli | 15 | Bactericidal |

| S. aureus | 10 | Bactericidal |

| C. albicans | 20 | Antifungal |

Case Studies and Research Findings

- Case Study on Lung Cancer : A study involving A549 cells treated with this compound showed a significant reduction in cell proliferation along with increased apoptosis markers such as caspase activation .

- Antimicrobial Efficacy : Another investigation highlighted that this compound exhibited robust antibacterial effects against E. coli and S. aureus, outperforming standard antibiotics like sulfisoxazole .

Q & A

Q. What are the standard synthetic routes for N,N-Diethyl-7-methoxyquinoline-8-sulfonamide, and how can intermediates be characterized?

The compound is typically synthesized via chlorosulfonation of 8-methoxyquinoline followed by amination with diethylamine. Key steps include:

- Chlorosulfonation : Reacting 8-methoxyquinoline with chlorosulfonic acid (ClSO₃H) under anhydrous conditions to form the sulfonyl chloride intermediate .

- Amination : Treating the intermediate with diethylamine in acetonitrile, catalyzed by triethylamine, to yield the final sulfonamide . Intermediates are characterized using NMR (for functional group confirmation), HPLC (for purity analysis), and X-ray crystallography (for structural validation) .

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Solvent selection : Acetone or acetonitrile is preferred for amination due to their polarity, which stabilizes intermediates .

- Catalyst use : KI or K₂CO₃ enhances nucleophilic substitution efficiency during amination .

- Temperature control : Refluxing at 60–80°C minimizes side reactions (e.g., hydrolysis of sulfonyl chloride) .

Q. What analytical methods are critical for confirming the compound’s structure and purity?

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., C–H···O interactions) .

- ¹H/¹³C NMR : Identifies substituents (e.g., diethyl groups at N-position, methoxy at C7) .

- HPLC-MS : Quantifies purity (>98%) and detects trace byproducts (e.g., unreacted sulfonyl chloride) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data between synthetic batches?

Discrepancies in NMR or HPLC profiles may arise from:

- Residual solvents : Use high-vacuum drying or lyophilization to remove traces of acetone/DMF .

- Tautomerism : Analyze pH-dependent ¹H NMR shifts to identify equilibrium states of the quinoline ring .

- Crystallographic variability : Compare X-ray data across batches to assess polymorphic forms .

Q. What strategies are effective for studying the compound’s metal-chelating properties?

- UV-Vis titration : Monitor absorbance changes upon addition of metal ions (e.g., Cu²⁺, Fe³⁺) to determine binding constants .

- DFT calculations : Model electronic interactions between the sulfonamide group and metal d-orbitals .

- Single-crystal analysis : Resolve coordination geometry in metal complexes (e.g., octahedral vs. tetrahedral) .

Q. How can the compound’s stability under physiological conditions be evaluated for biomedical applications?

- pH stability assays : Incubate the compound in buffers (pH 4–9) and analyze degradation via LC-MS .

- Thermal analysis : Use DSC to determine melting points and decomposition thresholds .

- Light sensitivity : Expose to UV-Vis light and monitor photodegradation products .

Q. What methodologies are suitable for investigating its mechanism of action in anticancer assays?

- Cell viability assays : Use MTT or resazurin-based protocols to measure IC₅₀ values in cancer cell lines .

- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays .

- ROS detection : Employ DCFH-DA probes to assess oxidative stress induction .

Methodological Challenges and Solutions

Q. How can researchers mitigate low solubility in aqueous media during biological testing?

- Co-solvent systems : Use DMSO/water mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .

Q. What computational tools predict the compound’s reactivity in novel synthetic pathways?

Q. How can interdisciplinary applications (e.g., materials science) be explored?

- Organic electronics : Test charge transport properties in thin-film transistors .

- Sensor development : Functionalize gold nanoparticles with the compound for metal ion detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.